D-Cystine
Overview
Description
D-Cystine is a naturally occurring amino acid derivative formed by the oxidation of two D-cysteine molecules, resulting in a disulfide bond between the sulfur atoms of the cysteine residues. It is an important structural component in many proteins and enzymes, contributing to their stability and function. This compound is less common than its L-isomer but plays a significant role in various biological processes.
Mechanism of Action
Target of Action
D-Cystine, a thiol-containing non-essential amino acid, primarily targets the enzyme Carboxypeptidase A1 . This enzyme is involved in the release of a C-terminal amino acid .
Mode of Action
It is known that this compound is oxidized to form cystine .
Biochemical Pathways
This compound is involved in the biosynthesis of cysteine, a process that is carried out via a two-step pathway. This pathway begins with the O-acetylation of serine, followed by the replacement of the acetyl group by sulfide or thiosulfate . Cysteine can also be synthesized in the human body when there is sufficient methionine available . Cysteine exhibits antioxidant properties and participates in redox reactions .
Pharmacokinetics
A study on mice showed that the absolute bioavailability of cystine was 18.6%, 15.1%, and 25.6% at doses of 25, 50, and 100 mg/kg, respectively .
Result of Action
The primary result of this compound’s action is the production of cysteine, which plays a crucial role in various physiological processes. Cysteine serves as a major precursor for the synthesis of glutathione, a potent antioxidant . It also contributes to the maintenance of the metabolic course .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in cancer cells, cysteine contributes to metabolic remodeling at different levels, including redox control, ATP production, and as a carbon source for biomass and energy production . Therefore, the metabolic fitness and survival of cancer cells can be influenced by the availability of cysteine .
Biochemical Analysis
Biochemical Properties
D-Cystine interacts with several enzymes and proteins. For instance, it is degraded into hydrogen sulfide (H2S), pyruvate, and ammonium by D-cysteine desulfhydrases (D-CDes) . This interaction is key for endogenous H2S generation in plants .
Cellular Effects
This compound has been found to influence cell function significantly. For example, it reduces the proliferation of cultured mouse embryonic neural progenitor cells (NPCs) by approximately 50%, an effect not shared with D-serine or L-cysteine .
Molecular Mechanism
The mechanism of action of this compound is complex and involves various molecular interactions. For instance, it binds to the transcription factors FoxO1 and FoxO3a, mediating its antiproliferative effect on NPCs .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is a substrate for serine racemase (SR), which generates the N-methyl-D-aspartate (NMDA) glutamate receptor coagonist D-serine .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. For example, in rice, this compound localizes in the chloroplast . This localization may have effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of high-purity D-cystine typically involves the hydrolysis of D-2,2-dimethyltetrahydrothiazole-4-carboxylic acid L-tartrate, followed by the conversion of the hydrolysate. The process includes the separation of L-tartaric acid as a precipitate and the oxidation of the filtrate under controlled pH conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes, where specific strains of bacteria or yeast are used to produce D-cysteine, which is then oxidized to form this compound. This method is preferred due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo reduction to form two molecules of D-cysteine.
Reduction: The disulfide bond in this compound can be reduced to yield D-cysteine.
Substitution: this compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, β-mercaptoethanol.
Substitution Reagents: Alkyl halides, thiol-specific reagents.
Major Products:
Reduction: D-Cysteine.
Substitution: Various cysteine derivatives depending on the substituent introduced.
Scientific Research Applications
D-Cystine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in protein folding and stability, serving as a model compound for studying disulfide bond formation.
Medicine: Investigated for its potential in treating cystinuria, a genetic disorder characterized by the excessive excretion of cystine in urine.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties .
Comparison with Similar Compounds
L-Cystine: The L-isomer of cystine, more commonly found in nature and proteins.
L-Cysteine: The reduced form of L-cystine, widely used in biochemical and industrial applications.
D-Cysteine: The reduced form of D-cystine, less common but important in specific biological contexts.
Uniqueness of this compound: this compound is unique due to its specific role in certain biological systems, particularly in the nervous system of mammals where it acts as a signaling molecule. Its distinct stereochemistry also makes it valuable in chiral synthesis and as a model compound for studying disulfide bond dynamics .
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031752 | |
Record name | Cystine D-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | D-Cystine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12090 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
349-46-2, 923-32-0, 56-89-3 | |
Record name | D-Cystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cystine D-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cystine DL-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cystine D-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYSTINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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